molecular formula C22H20N4OS B2701544 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide CAS No. 877779-31-2

2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2701544
M. Wt: 388.49
InChI Key: ZJBIEDMFLMPTJG-UHFFFAOYSA-N
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Description

“2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide” is a compound that belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been used in various chemical reactions. For instance, they have been used in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines . Moreover, they have been used in the preparation of other compounds, such as thiazoles and 1,3,4-thiadiazoles .

Scientific Research Applications

Radioligand Development for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives structurally similar to the specified compound, has been reported as selective ligands for the translocator protein (18 kDa). These compounds have been used for developing radioligands, such as [18F]DPA-714, for in vivo imaging of the translocator protein with positron emission tomography (PET). This research application highlights the compound's potential in diagnostic imaging for neuroinflammation and related disorders (Dollé et al., 2008).

Antitumor and Antimicrobial Activities

Derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their antitumor and antimicrobial activities. These studies provide insight into the compound's potential therapeutic applications in treating cancer and infections. The structural modification and synthesis processes aim at discovering new pharmaceutical agents with improved efficacy and safety profiles (Riyadh, 2011).

Peripheral Benzodiazepine Receptor Ligands

Research into 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective peripheral benzodiazepine receptor (PBR) ligands includes the synthesis and biological evaluation of these compounds. This area explores their potential in modulating steroid biosynthesis in cells, indicating their utility in studying and potentially treating conditions related to steroid production and regulation (Selleri et al., 2005).

Discovery of Selective Inhibitors

The compound's derivatives have also been explored for their role in discovering potent and selective inhibitors for various enzymes and receptors, contributing to the development of new treatments for cognitive impairment, neurodegenerative, and neuropsychiatric diseases. This research underscores the importance of structural and functional analysis in drug discovery (Li et al., 2016).

Future Directions

The future directions for research on pyrazolo[1,5-a]pyrimidines include further exploration of their synthesis, functionalization, and applications . There is also interest in their potential as antitumor scaffolds and enzymatic inhibitors . The hope is that this could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

N-(2-methylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-15-8-6-7-11-19(15)25-20(27)14-28-21-12-16(2)24-22-18(13-23-26(21)22)17-9-4-3-5-10-17/h3-13H,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBIEDMFLMPTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide

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